molecular formula C14H11FO3 B6364520 4-Fluoro-2-(4-methoxyphenyl)benzoic acid CAS No. 1184395-84-3

4-Fluoro-2-(4-methoxyphenyl)benzoic acid

Cat. No.: B6364520
CAS No.: 1184395-84-3
M. Wt: 246.23 g/mol
InChI Key: WWTVKYNSVAXFQF-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 4-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(4-methoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Schiemann reaction, where a 4-aminobenzoic acid derivative is diazotized and then treated with tetrafluoroborate to introduce the fluorine atom. The resulting intermediate is then hydrolyzed to yield the desired product .

Another method involves the direct fluorination of a benzoic acid derivative using a fluorinating agent such as hydrogen fluoride or a similar reagent . This method requires careful control of reaction conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(4-methoxyphenyl)benzoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while coupling reactions can produce biaryl compounds with various functional groups.

Scientific Research Applications

4-Fluoro-2-(4-methoxyphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

4-Fluoro-2-(4-methoxyphenyl)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-2-(4-methoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-11-5-2-9(3-6-11)13-8-10(15)4-7-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTVKYNSVAXFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681153
Record name 5-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184395-84-3
Record name 5-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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